molecular formula C10H17ClN2O4S B562427 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride CAS No. 86225-64-1

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Cat. No.: B562427
CAS No.: 86225-64-1
M. Wt: 296.766
InChI Key: VICABCXTWWFCTN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a sulfonamide group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride typically involves the reaction of 2-methoxybenzenesulfonamide with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts on alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also stimulates the release of norepinephrine, which further enhances its effects on the cardiovascular system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha-adrenergic receptors and stimulate norepinephrine release sets it apart from other similar compounds.

Properties

IUPAC Name

5-(2-amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6,10,13H,11H2,1-2H3,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICABCXTWWFCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742275
Record name 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-64-1
Record name 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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